molecular formula C9H13BrN2 B13031595 4-Bromo-6-(tert-butyl)-2-methylpyrimidine

4-Bromo-6-(tert-butyl)-2-methylpyrimidine

Cat. No.: B13031595
M. Wt: 229.12 g/mol
InChI Key: QVIHSFPIGHZPOR-UHFFFAOYSA-N
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Description

4-Bromo-6-(tert-butyl)-2-methylpyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at position 4, a tert-butyl group at position 6, and a methyl group at position 2. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, and their derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

A critical note on nomenclature: PubChem lists a compound named 4-Bromo-2-tert-butyl-6-methylpyrimidine (CAS-related entry), which may represent a positional isomer or a nomenclature variation depending on substituent priority rules. This highlights the importance of verifying numbering conventions in pyrimidine derivatives .

Properties

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

4-bromo-6-tert-butyl-2-methylpyrimidine

InChI

InChI=1S/C9H13BrN2/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3

InChI Key

QVIHSFPIGHZPOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)Br)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Alkylation: The tert-butyl group is introduced at position 6 through alkylation reactions using tert-butyl halides in the presence of a strong base such as potassium tert-butoxide.

    Methylation: The methyl group at position 2 is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(tert-butyl)-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).

Major Products

    Substitution: Products include 4-amino-6-(tert-butyl)-2-methylpyrimidine, 4-thio-6-(tert-butyl)-2-methylpyrimidine, etc.

    Coupling: Products include 4-aryl-6-(tert-butyl)-2-methylpyrimidine derivatives.

Scientific Research Applications

4-Bromo-6-(tert-butyl)-2-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine depends on its specific application:

    Biological Activity: The compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The presence of the bromine atom and tert-butyl group influences the compound’s reactivity, making it suitable for specific chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Similarity Scores

The following compounds exhibit high structural similarity to 4-Bromo-6-(tert-butyl)-2-methylpyrimidine, as indicated by molecular similarity scores (0–1 scale):

Compound Name Substituents Similarity Score Key Features/Applications Reference
4-Amino-6-bromo-2-methylpyrimidine Br (C4), NH₂ (C4), CH₃ (C2) 0.87 High reactivity for further amination
5-Bromo-4-(tert-butyl)pyrimidine Br (C5), t-Bu (C4) 0.73 Simpler structure, synthetic intermediate
B4PyMPM 2-methylpyrimidine core with diaryl groups N/A High electron mobility in OLEDs
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Cl, cyclopentyl, carboxylic acid 0.64 Pharmaceutical applications

Substituent Effects on Physicochemical Properties

Electron-Transport Properties
  • B4PyMPM (4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-methylpyrimidine): This derivative, sharing the 2-methylpyrimidine core, demonstrates high electron mobility (10⁻³ cm²/V·s range) due to extended π-conjugation from aryl groups. It achieves a maximal external quantum efficiency (EQE) of 44.3% in blue phosphorescent OLEDs .
  • 2-Methylpyrimidine Derivatives : Studies by Sasabe et al. (2011) show that pyridine-ring substitutions on the 2-methylpyrimidine skeleton enhance electron mobility. The tert-butyl and bromine groups in the target compound may instead prioritize thermal stability and halogen-based reactivity over charge transport .

Biological Activity

4-Bromo-6-(tert-butyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom and a tert-butyl group, influencing its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-bromo-6-(tert-butyl)-2-methylpyrimidine
  • Molecular Formula : C9H13BrN2
  • Molecular Weight : 229.12 g/mol
  • CAS Number : 1217487-76-7

Biological Activity Overview

The biological activity of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine can be categorized into several key areas:

1. Anti-inflammatory Activity

Recent studies highlight the anti-inflammatory potential of pyrimidine derivatives, including 4-Bromo-6-(tert-butyl)-2-methylpyrimidine. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

CompoundCOX-2 IC50 (μM)
4-Bromo-6-(tert-butyl)-2-methylpyrimidineTBD
Celecoxib0.04 ± 0.01

The exact IC50 value for 4-Bromo-6-(tert-butyl)-2-methylpyrimidine is yet to be determined, but its structural similarity to known COX inhibitors suggests it may exhibit comparable activity .

2. Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. In vitro assays against various bacterial strains have demonstrated that certain pyrimidines can inhibit the growth of resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSATBD
Vancomycin-resistant EnterococciTBD

The specific activity of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine against these strains remains to be fully characterized but warrants further investigation due to the rising concern over antibiotic resistance .

The mechanisms through which 4-Bromo-6-(tert-butyl)-2-methylpyrimidine exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
  • Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives, providing insights into their therapeutic potential:

  • Study on Anti-inflammatory Effects : A study demonstrated that various pyrimidine derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes. This suggests that 4-Bromo-6-(tert-butyl)-2-methylpyrimidine may have similar effects .
  • Antimicrobial Efficacy Assessment : In a comparative study, derivatives were tested against multiple bacterial strains, revealing promising results for pyrimidines in combating resistant bacteria. The specific performance of 4-Bromo-6-(tert-butyl)-2-methylpyrimidine in these tests remains to be detailed but is expected to be significant due to its structural properties .

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